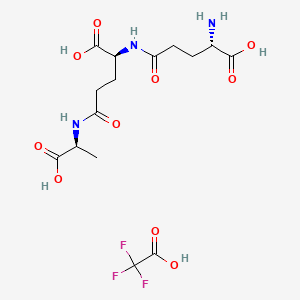![molecular formula C7H5ClFN3 B13576131 4-Chloro-5-fluoro-1H-benzo[d]imidazol-2-amine](/img/structure/B13576131.png)
4-Chloro-5-fluoro-1H-benzo[d]imidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-6-fluoro-1H-1,3-benzodiazol-2-amine is a heterocyclic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a benzene ring fused to a diazole ring, with chlorine and fluorine substituents at the 7th and 6th positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-6-fluoro-1H-1,3-benzodiazol-2-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines are some of the methods used to prepare imidazole derivatives . These methods typically involve the use of reagents such as alpha halo-ketones and amino nitriles under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of 7-chloro-6-fluoro-1H-1,3-benzodiazol-2-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
7-chloro-6-fluoro-1H-1,3-benzodiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: Replacement of one substituent with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, with factors such as temperature, solvent, and reaction time being critical.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzodiazoles.
Scientific Research Applications
7-chloro-6-fluoro-1H-1,3-benzodiazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 7-chloro-6-fluoro-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 7-chloro-6-fluoro-1H-1,3-benzodiazol-2-amine include:
- 6-fluoro-1H-1,3-benzodiazol-2-amine
- 1-(6-chloro-7-fluoro-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride
- 6-(benzo[d][1,3]dioxol-5-yloxy)-2-substituted-5-fluoro-1H-benzo[d]imidazole
Uniqueness
The uniqueness of 7-chloro-6-fluoro-1H-1,3-benzodiazol-2-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms enhances its reactivity and potential for various applications compared to other benzodiazole derivatives.
Properties
Molecular Formula |
C7H5ClFN3 |
|---|---|
Molecular Weight |
185.58 g/mol |
IUPAC Name |
4-chloro-5-fluoro-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C7H5ClFN3/c8-5-3(9)1-2-4-6(5)12-7(10)11-4/h1-2H,(H3,10,11,12) |
InChI Key |
FMRMCQQFWWOGES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1NC(=N2)N)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{Thieno[2,3-d]pyrimidin-4-ylsulfanyl}-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13576049.png)

![2-{Bicyclo[3.2.1]oct-2-en-3-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13576064.png)



![7-[(1H-1,3-benzodiazol-1-yl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13576092.png)







